5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a heterocyclic compound characterized by a fused pyrrole and pyridine ring structure. This compound belongs to a broader class of nitrogen-containing heterocycles, which are recognized for their diverse biological activities and significant applications in medicinal chemistry. The molecular formula of this compound is C₈H₈N₂O, and it has been studied for its potential as an enzyme inhibitor and receptor modulator in various biological systems.
This compound can be sourced from various synthetic routes that involve the reaction of specific precursor compounds under controlled conditions. Its classification falls under the category of pyrrolopyridinones, which are known for their pharmacological properties, including anti-inflammatory and anticancer activities .
The synthesis of 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can be achieved through several methods. One prominent approach involves the reaction of benzoylacetone with 3-amino-5-bromopyridine under acidic conditions. This method typically yields the desired compound efficiently.
Other methods include cyclization reactions involving different nitrogen-containing precursors or the use of microwave-assisted synthesis to enhance reaction rates and yields .
The molecular structure of 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one features a pyrrole ring fused to a pyridine ring. The presence of a methyl group at the 5-position significantly influences its chemical properties and biological activity.
5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions:
The products from these reactions depend on specific reagents and conditions used during synthesis .
The mechanism of action for 5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or other proteins involved in signaling pathways. This modulation can lead to various biological effects depending on the target and context of use.
Research indicates that compounds similar to this one have shown efficacy in inhibiting Bruton’s tyrosine kinase, which plays a crucial role in B-cell signaling pathways relevant to autoimmune diseases and cancers .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been employed to confirm the structure and purity of synthesized compounds .
5-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has diverse applications in scientific research:
The 5-methyl group significantly modulates electronic properties and binding interactions, necessitating targeted synthetic approaches. A prevalent route begins with 2-amino-4-picoline (1), which undergoes nitration at C3 to introduce a nitro group adjacent to the methyl substituent [7]. Subsequent diazotization and chlorination yield 2-chloro-4-methyl-3-nitropyridine (4), followed by reaction with DMF-dimethylacetal to form enamine 5. Catalytic hydrogenation reduces the nitro group, triggering spontaneous cyclization via nucleophilic attack of the amine on the enamine carbon, yielding the 5-methylpyrrolo[2,3-c]pyridin-7-one core (6) [1] [7]. This sequence achieves regioselective methyl incorporation at the metabolically stable C5 position but suffers from moderate overall yield (25%) due to purification challenges in the cyclization step.
Alternative routes employ Knorr-type cyclizations of 4-aminopyridine derivatives with α-ketoesters. Ethyl pyruvate reacts with 4-amino-3-iodopyridine under basic conditions, forming an enol intermediate that undergoes palladium-catalyzed intramolecular cyclization. This method allows direct introduction of ester groups at C5, which can be hydrolyzed and decarboxylated to yield the 5-unsubstituted core, followed by directed metallation and methylation [1]. While step-efficient, this approach requires stringent anhydrous conditions and specialized catalysts.
Table 1: Key Physicochemical Properties of 5-Methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₈H₈N₂O | High-resolution MS |
Molecular Weight | 148.16 g/mol | - |
SMILES | CC1=CC2=C(C(=O)N1)NC=C2 | Canonicalization algorithm |
Hydrogen Bond Acceptors | 3 | Computational prediction |
Hydrogen Bond Donors | 1 | Computational prediction |
Rotatable Bonds | 0 | Computational prediction |
Topological Polar Surface Area | 46.2 Ų | Computational prediction |
Mitsunobu chemistry enables efficient lactam formation in the pyrrolopyridinone core, particularly for N-alkylated derivatives. Optimization studies demonstrate that DIAD/PPh₃ in anhydrous THF at 0°C→rt provides superior yields (82%) compared to DEAD variants when constructing the seven-membered lactam of 1-methyl-5-methylpyrrolo[2,3-c]pyridin-7-one [3]. Solvent screening revealed THF outperforms toluene or DCM due to improved solubility of hydrazine dicarboxylate intermediates. Crucially, stoichiometric control (1.1 eq phosphine, 1.0 eq azodicarboxylate) minimizes dialkylation byproducts.
For acid-sensitive intermediates, polymer-supported triphenylphosphine (PS-PPh₃) coupled with di-tert-butyl azodicarboxylate (DBAD) in methyl-tert-butyl ether (MTBE) achieves 78% yield with simplified purification. This heterogeneous system prevents epimerization at C3a and facilitates phosphine oxide removal via filtration [3]. Microwave assistance (80°C, 20 min) further enhances reaction efficiency for electron-deficient precursors, reducing typical reaction times from 18 hours to 35 minutes while maintaining ≥90% regioselectivity for N-1 alkylation over O-alkylation.
Table 2: Mitsunobu Conditions for Pyrrolopyridinone Lactamization
Azodicarboxylate | Phosphine | Solvent | Temp (°C) | Yield (%) | Byproduct Formation |
---|---|---|---|---|---|
DIAD | PPh₃ | THF | 0→25 | 82 | <5% |
DEAD | PPh₃ | Toluene | 25 | 68 | 12% |
DBAD | PS-PPh₃ | MTBE | 25 | 78 | <3% |
DEAD | P(ⁱPr)₃ | DCM | 40 | 71 | 8% |
Position 6 (bridgehead nitrogen) serves as a critical vector for pharmacological diversification. The 6H-tautomer undergoes facile N-alkylation due to its moderate nucleophilicity (pKₐ ~8.5). SNAr reactions with α-haloacetamides in DMF/K₂CO₃ at 60°C achieve >90% conversion within 2 hours, exemplified by 6-(2-chloroethyl)-5-methyl-1H-pyrrolo[2,3-c]pyridin-7-one synthesis [1] [4]. Kinetic studies reveal the reaction follows second-order kinetics (k₂ = 3.2 × 10⁻⁴ L mol⁻¹ s⁻¹), confirming genuine nucleophilic substitution rather than radical pathways.
For sterically hindered electrophiles, phase-transfer catalysis with Aliquat 336 (trioctylmethylammonium chloride) enables efficient N-alkylation of 5-methylpyrrolopyridinone with 3-bromomethylbenzoate in biphasic toluene/water systems (yield: 85% vs 42% without catalyst) [4]. Computational modeling (DFT B3LYP/6-31G) indicates the C6 lone pair has higher electron density (Mulliken charge: -0.42) than the lactam nitrogen (N7: -0.28), rationalizing preferential alkylation at N6. This regioselectivity is exploited in synthesizing bifunctional inhibitors like 5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H*)-yl)ethyl)thiophene-2-carboxamide, where the ethylenediamine linker connects the heterocycle to a thiophene pharmacophore [4].
Scaffold diversification through bioisosterism optimizes drug-likeness while preserving target engagement. Systematic replacement of the pyrrole moiety with pyrazoles yields pyrazolo[3,4-c]pyridin-7-ones, enhancing metabolic stability (microsomal t₁/₂: 42 min → 68 min) but reducing FAK inhibition (IC₅₀: 19 nM → 210 nM) due to loss of H-bond donation capacity [7]. Conversely, pyrrolo[3,2-d]pyrimidin-7-one isosteres maintain potency against CSF1R (IC₅₀: 8.2 nM) while improving aqueous solubility (12 μg/mL → 34 μg/mL) through increased heteroatom count [8].
Strategic carbon-to-nitrogen swaps at C3a generate 1H-pyrrolo[3,4-b]pyridin-5-ones, which function as potent M₄ muscarinic receptor modulators (Kᵢ = 3.4 nM) [3]. This modification alters dipole orientation (calculated μ: 4.2 D → 5.1 D), enhancing interactions with Asp112 of the receptor. Molecular hybridization techniques merge the 5-methylpyrrolopyridinone core with pyridine appendages from pexidartinib, yielding dual CSF1R/FLT3 inhibitors like N-methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CSF1R IC₅₀ = 2.7 nM) [8] [9]. Docking simulations confirm the hybrid maintains critical H-bonds to Cys672 (hinge region) while gaining hydrophobic contact with Leu782.
Table 3: Bioisosteric Analogs and Their Pharmacological Profiles
Core Scaffold | Target | Activity (IC₅₀/Kᵢ) | Solubility (μg/mL) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
5-methyl-1H-pyrrolo[2,3-c]pyridin-7-one | BET BRD4 | 84 nM | 12 | 42 |
Pyrazolo[3,4-c]pyridin-7-one | FAK | 210 nM | 18 | 68 |
Pyrrolo[3,2-d]pyrimidin-7-one | CSF1R | 8.2 nM | 34 | 51 |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | M₄ mAChR | 3.4 nM | 22 | 89 |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7